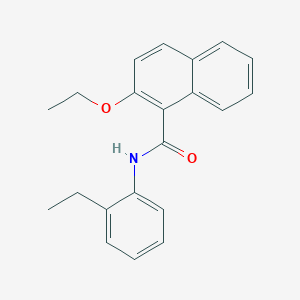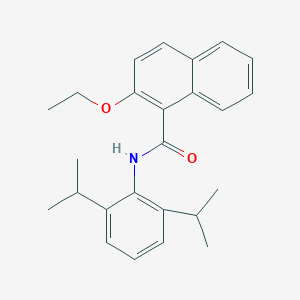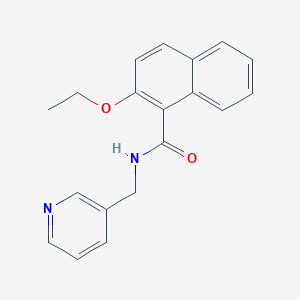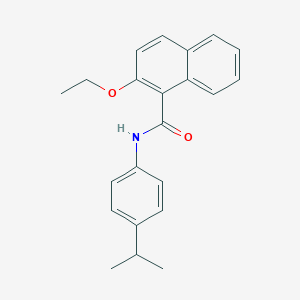
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide, also known as EINA, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. CaMKII is a key regulator of synaptic plasticity and memory formation, making it an important target for studying the molecular mechanisms underlying learning and memory.
作用机制
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide selectively inhibits CaMKII by binding to its regulatory domain, which prevents its activation by calcium/calmodulin. This results in a decrease in CaMKII-dependent phosphorylation of downstream targets, which can affect various cellular processes such as gene expression, ion channel function, and synaptic plasticity.
Biochemical and Physiological Effects
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been shown to have a number of biochemical and physiological effects in various model systems. For example, studies have demonstrated that 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide can impair long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices. Additionally, 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been shown to inhibit the proliferation and migration of cancer cells, and to protect against ischemic injury in the heart and brain.
实验室实验的优点和局限性
One advantage of using 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide in lab experiments is its high selectivity for CaMKII, which allows for precise manipulation of this important signaling pathway. Additionally, 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been shown to be relatively stable and non-toxic, making it a useful tool for in vitro and in vivo studies. However, one limitation of using 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide and CaMKII inhibition. One area of interest is the development of more potent and selective inhibitors of CaMKII, which could have therapeutic potential for various diseases. Additionally, studies are needed to further elucidate the downstream targets and signaling pathways affected by CaMKII inhibition, and to explore the potential for combination therapies that target multiple signaling pathways. Finally, the use of advanced imaging and electrophysiological techniques could provide new insights into the role of CaMKII in synaptic plasticity and memory formation.
合成方法
The synthesis of 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide involves a multi-step process that starts with the reaction of 2-naphthoyl chloride with ethylamine to form 2-ethoxy-1-naphthamide. This intermediate is then reacted with 4-isopropylaniline in the presence of a base such as potassium carbonate to produce the final product, 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide.
科学研究应用
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been extensively used in scientific research to investigate the role of CaMKII in various physiological and pathological processes. For example, studies have shown that CaMKII plays a critical role in synaptic plasticity and memory formation, and that inhibition of CaMKII by 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide can impair these processes. Additionally, CaMKII has been implicated in the pathogenesis of various diseases, including cancer, heart disease, and neurodegenerative disorders, and 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been used to study the potential therapeutic effects of CaMKII inhibition in these conditions.
属性
产品名称 |
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide |
|---|---|
分子式 |
C22H23NO2 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
2-ethoxy-N-(4-propan-2-ylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H23NO2/c1-4-25-20-14-11-17-7-5-6-8-19(17)21(20)22(24)23-18-12-9-16(10-13-18)15(2)3/h5-15H,4H2,1-3H3,(H,23,24) |
InChI 键 |
QNKJBZYPGDPNMR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(C)C |
规范 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



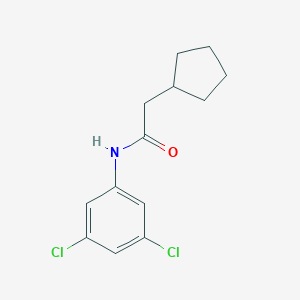
![2-cyclopentyl-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B308753.png)
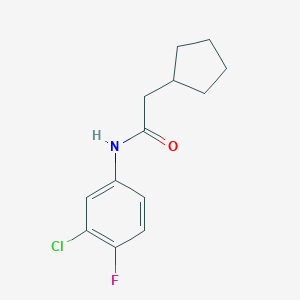
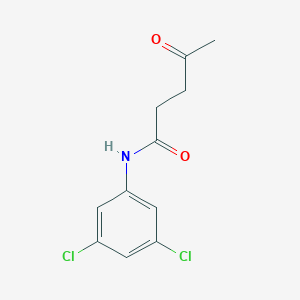
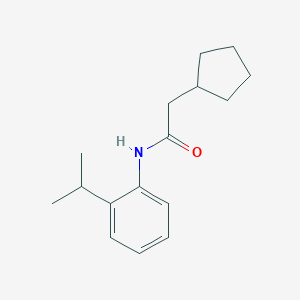
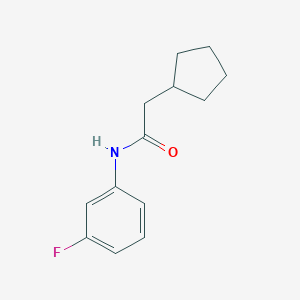
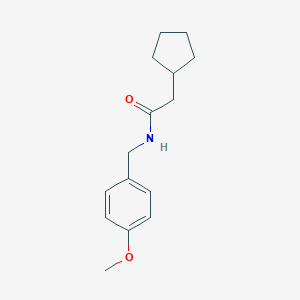
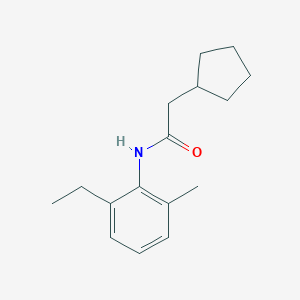

![2-(3-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B308767.png)
